molecular formula C28H26F6N6O4S B12378306 5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide

5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12378306
M. Wt: 656.6 g/mol
InChI Key: FLRZYALFPSKBJX-PDATXNNJSA-N
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Description

5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as indole, carbamoyl, and trifluoromethyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole-2-carboxamide core, followed by the introduction of the carbamoyl and pentanoylamino groups. The final step involves the incorporation of the thieno[3,4-d]imidazol-4-yl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and thieno[3,4-d]imidazol-4-yl moieties can be oxidized under specific conditions.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or therapeutic agent. Its ability to interact with specific biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H26F6N6O4S

Molecular Weight

656.6 g/mol

IUPAC Name

5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C28H26F6N6O4S/c29-27(30,31)15-9-16(28(32,33)34)11-17(10-15)35-25(43)19-8-14-7-13(5-6-18(14)36-19)24(42)40-39-22(41)4-2-1-3-21-23-20(12-45-21)37-26(44)38-23/h5-11,20-21,23,36H,1-4,12H2,(H,35,43)(H,39,41)(H,40,42)(H2,37,38,44)/t20-,21?,23-/m0/s1

InChI Key

FLRZYALFPSKBJX-PDATXNNJSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C(S1)CCCCC(=O)NNC(=O)C3=CC4=C(C=C3)NC(=C4)C(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NNC(=O)C3=CC4=C(C=C3)NC(=C4)C(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=O)N2

Origin of Product

United States

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